5-Iodopyrrolo[1,2-a]indol-9-one 5-Iodopyrrolo[1,2-a]indol-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13936564
InChI: InChI=1S/C11H6INO/c12-8-4-1-3-7-10(8)13-6-2-5-9(13)11(7)14/h1-6H
SMILES:
Molecular Formula: C11H6INO
Molecular Weight: 295.08 g/mol

5-Iodopyrrolo[1,2-a]indol-9-one

CAS No.:

Cat. No.: VC13936564

Molecular Formula: C11H6INO

Molecular Weight: 295.08 g/mol

* For research use only. Not for human or veterinary use.

5-Iodopyrrolo[1,2-a]indol-9-one -

Specification

Molecular Formula C11H6INO
Molecular Weight 295.08 g/mol
IUPAC Name 8-iodopyrrolo[1,2-a]indol-4-one
Standard InChI InChI=1S/C11H6INO/c12-8-4-1-3-7-10(8)13-6-2-5-9(13)11(7)14/h1-6H
Standard InChI Key GGBVLWXSKYQBFA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)I)N3C=CC=C3C2=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

5-Iodopyrrolo[1,2-a]indol-9-one features a bicyclic framework comprising a pyrrole ring fused to an indole system. The iodine substituent at the 5-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC11H6INO\text{C}_{11}\text{H}_{6}\text{INO}
Molecular Weight295.08 g/mol
IUPAC Name8-Iodopyrrolo[1,2-a]indol-4-one
Canonical SMILESC1=CC2=C(C(=C1)I)N3C=CC=C3C2=O
InChI KeyGGBVLWXSKYQBFA-UHFFFAOYSA-N

The planar structure and conjugated π-system facilitate interactions with biological targets, while the iodine atom serves as a handle for further functionalization, such as cross-coupling reactions or radiolabeling .

Spectroscopic and Physical Properties

Although experimental data on solubility and melting point are scarce, computational models predict moderate hydrophobicity (logP2.8\log P \approx 2.8), suggesting preferential partitioning into lipid membranes. The infrared (IR) spectrum likely exhibits stretches for the carbonyl group (νC=O16801700cm1\nu_{\text{C=O}} \approx 1680–1700 \, \text{cm}^{-1}) and aromatic C–I bonds (νC-I500600cm1\nu_{\text{C-I}} \approx 500–600 \, \text{cm}^{-1}) . Nuclear magnetic resonance (NMR) studies of analogous pyrroloindoles reveal distinct shifts for protons adjacent to the carbonyl and iodine groups, with 1H^1\text{H} NMR signals typically appearing at δ=7.58.5ppm\delta = 7.5–8.5 \, \text{ppm} for aromatic protons .

Synthetic Methodologies

Iodine-Mediated Electrophilic Cyclization

A seminal approach involves the iodine-mediated 6-endo-dig cyclization of 1-(2-alkynylphenyl)pyrroles. This method, reported by J. Org. Chem., achieves regioselective C–C bond formation at the electrophilic alkynyl carbon, yielding 5-iodopyrrolo[1,2-a]quinolines and related derivatives in 60–90% yields . The reaction proceeds under mild conditions (room temperature, dichloroethane solvent) and tolerates diverse substituents on the alkyne and aryl moieties. Mechanistic studies suggest that iodine acts as both a Lewis acid and an electrophilic source, facilitating cyclization while introducing the iodine atom .

Metal-Catalyzed C–H Functionalization

Transition-metal catalysis has emerged as a powerful tool for constructing pyrroloindole scaffolds. For example, iridium(III) catalysts enable temperature-controlled divergent synthesis:

  • At 25°C, C–H alkenylation followed by directing group (DG) migration produces tetrasubstituted alkenes.

  • At 80°C, intramolecular [3+2] annulation yields pyrrolo[1,2-a]indoles .
    This redox-neutral strategy avoids stoichiometric oxidants and achieves high functional group tolerance. Similarly, calcium(II) catalysts promote cascade reactions between tryptamines and propargylic alcohols, enabling access to pyrrolo[1,2-a]indoles via allene migration pathways .

Leuckart Reaction and Amination Strategies

A patent-pending method utilizes Leuckart reaction conditions to synthesize triazine-fused pyrroloindoles. Starting from indole-2-carboxylates, sequential amination and cyclization yield triazino[1,6-a]indol-4(3H)-ones, demonstrating the scaffold’s adaptability for heterocyclic diversification .

Biological and Pharmacological Activity

Enzyme Modulation

Pyrroloindoles act as ligands for serotonin receptors (5-HT2c_{2c}) and imidazoline receptors (I2_2), with KiK_i values in the nanomolar range . The electron-withdrawing iodine atom may enhance binding affinity to enzymatic active sites, as seen in iodinated β-carbolines .

Antimicrobial Activity

Indoloquinones, structurally related to pyrroloindoles, display broad-spectrum antimicrobial effects. For instance, uthamycin B inhibits Gram-positive bacteria by targeting cell wall synthesis . The iodine atom’s hydrophobicity could improve membrane penetration, potentiating such activity .

Research Applications and Case Studies

Radiolabeling and Imaging

The iodine-127 isotope in 5-iodopyrrolo[1,2-a]indol-9-one permits straightforward conversion to iodine-124 (a positron emitter) for positron emission tomography (PET). This approach has been validated with iodinated indoles for tumor imaging .

Natural Product Synthesis

Pyrroloindole cores are prevalent in alkaloids like zyzzyanone A and murrayaquinones. Efficient syntheses of 5-iodopyrrolo[1,2-a]indol-9-one enable late-stage diversification to access these natural products .

Material Science Applications

The extended conjugation and iodine’s polarizability make this compound a candidate for organic semiconductors. Analogous indoloquinones exhibit photochromic properties, suggesting utility in optoelectronic devices .

Future Directions and Challenges

Expanding Synthetic Access

Developing enantioselective methods for pyrroloindole synthesis remains a priority. Catalytic asymmetric C–H functionalization, as demonstrated with rhodium carbenoids , could yield chiral variants for structure-activity relationship (SAR) studies.

Targeted Drug Delivery

The iodine atom’s versatility enables conjugation to antibodies or nanoparticles for targeted therapy. For example, antibody-drug conjugates (ADCs) bearing pyrroloindole payloads could enhance tumor specificity .

Mechanistic Studies

Elucidating the precise mode of action of 5-iodopyrrolo[1,2-a]indol-9-one requires in vitro and in vivo profiling. Proteomic and genomic analyses may identify novel targets, such as kinase or epigenetic regulators .

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